Acotiamide

Overview

Description

Acotiamide is a medication primarily used for the treatment of functional dyspepsia, a common gastrointestinal disorder characterized by symptoms such as postprandial fullness, upper abdominal bloating, and early satiation. It is marketed under the brand name Acofide and is known for its role as an acetylcholinesterase inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of acotiamide involves several synthetic steps. One common method includes the reaction of 2-hydroxy-4,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-1,3-thiazole-4-carboxamide in the presence of a base to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves the use of hydrophilic instant components to enhance the dissolution rate of the final product. The process includes micronization of this compound and the filling agent, followed by mixing with pharmaceutically acceptable excipients to form tablets .

Chemical Reactions Analysis

Types of Reactions

Acotiamide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be employed to modify the functional groups within the this compound molecule.

Substitution: This compound can undergo substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include thionyl chloride for chlorination, bases such as sodium hydroxide for deprotonation, and reducing agents like sodium borohydride for reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield oxidized derivatives, while substitution reactions can lead to various substituted thiazole derivatives .

Scientific Research Applications

Functional Dyspepsia

Acotiamide has been extensively studied for its effectiveness in treating functional dyspepsia, characterized by symptoms such as postprandial fullness, upper abdominal bloating, and early satiation.

- Efficacy : A placebo-controlled trial demonstrated that 52.2% of patients receiving this compound showed significant improvement in overall treatment efficacy compared to 34.8% in the placebo group (p < 0.001) . The elimination rate for meal-related symptoms was also significantly higher in the this compound group (15.3%) compared to placebo (9.0%, p = 0.004) .

- Quality of Life Improvement : Patients reported enhanced quality of life as measured by the Short Form-Nepean Dyspepsia Index .

Postprandial Distress Syndrome

This compound is recognized as the first approved treatment for PDS, with clinical trials confirming its safety and efficacy.

- Long-term Safety : A phase 3 open-label trial indicated that long-term treatment with this compound resulted in significant improvements in PDS symptoms without notable adverse effects .

- Work Productivity : Improvements in work productivity were observed alongside symptom relief .

Esophagogastric Junction Outflow Obstruction

Recent studies have begun to evaluate this compound's role in treating esophagogastric junction outflow obstruction (EGJOO).

- Mechanism : this compound may improve lower esophageal sphincter accommodation, potentially preventing progression to more severe conditions like achalasia .

Pharmacological Mechanisms

This compound's action is primarily attributed to its dual mechanism:

- Acetylcholinesterase Inhibition : this compound inhibits acetylcholinesterase, leading to increased acetylcholine levels which enhance gastrointestinal motility .

- Muscarinic Receptor Modulation : It acts as an antagonist at M1 and M2 muscarinic receptors in the enteric nervous system, further supporting its prokinetic effects .

Table 1: Summary of Key Clinical Trials Involving this compound

Mechanism of Action

Acotiamide exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine. By inhibiting this enzyme, this compound increases the levels of acetylcholine in the gastrointestinal tract, thereby enhancing gastric motility and alleviating symptoms of functional dyspepsia. The drug acts on muscarinic receptors in the enteric nervous system, leading to increased acetylcholine release and inhibition of acetylcholinesterase activity .

Comparison with Similar Compounds

Acotiamide is unique among prokinetic drugs due to its specific mechanism of action and lack of affinity for serotonin or dopamine receptors. Similar compounds include:

Domperidone: A dopamine antagonist used for gastrointestinal motility disorders.

Cisapride: A serotonin receptor agonist previously used for gastrointestinal motility but withdrawn due to cardiac side effects.

Metoclopramide: A dopamine antagonist with prokinetic properties but associated with central nervous system side effects

This compound’s uniqueness lies in its selective inhibition of acetylcholinesterase and its minimal interaction with other neurotransmitter receptors, making it a safer and more targeted option for treating functional dyspepsia .

Biological Activity

Acotiamide, a gastroprokinetic agent, has gained attention for its efficacy in treating functional dyspepsia (FD), particularly postprandial distress syndrome (PDS). This article delves into the biological activity of this compound, exploring its mechanisms, clinical efficacy, and safety through various studies.

This compound functions primarily by enhancing gastrointestinal motility. Its biological activity is attributed to two main mechanisms:

- Muscarinic Receptor Modulation : this compound acts as an antagonist at muscarinic autoreceptors (M1 and M2) in the enteric nervous system, which leads to increased acetylcholine release. This action enhances gastric motility and improves gastric accommodation .

- Acetylcholinesterase Inhibition : It inhibits acetylcholinesterase, thereby prolonging the action of acetylcholine on gastrointestinal motility . This dual mechanism allows this compound to effectively alleviate symptoms associated with impaired gastric function.

Clinical Efficacy

Numerous clinical trials have assessed the efficacy of this compound in patients with FD. Key findings from these studies are summarized below:

Table 1: Summary of Clinical Trials on this compound

Efficacy in Functional Dyspepsia

A systematic review of six trials involving 2267 patients demonstrated that this compound significantly improved FD symptoms compared to placebo, with a relative risk (RR) of 1.29 (95% CI, 1.19–1.40; p < 0.001) for overall symptom improvement . Notably, the efficacy was particularly pronounced in patients with PDS.

Long-term Safety and Efficacy

A long-term study lasting 48 weeks indicated that continuous administration of this compound resulted in sustained symptom relief without significant adverse effects. Patients reported improvements in quality of life and work productivity alongside symptom management .

Case Studies

In a notable case study involving a cohort of patients treated with this compound, significant improvements were observed in gastric accommodation and emptying rates, particularly among those with stress-induced gastrointestinal symptoms . The study highlighted the potential for this compound to reverse stress-related impairments in gastric function.

Adverse Effects

The safety profile of this compound appears favorable. Adverse events reported were similar between this compound and placebo groups, with no significant cardiovascular effects noted during clinical trials .

Q & A

Basic Research Questions

Q. What is the proposed mechanism of action of acotiamide in improving gastric motility, and how is this validated experimentally?

this compound acts as a selective acetylcholinesterase (AChE) inhibitor and M1/M2 muscarinic receptor antagonist, enhancing gastric contractility by increasing acetylcholine availability at synaptic junctions . Preclinical studies using rat models demonstrated that this compound’s IC50 for AChE inhibition is 1.79 μM, with PD modeling linking gastric ACh concentration increases (~131% of baseline) to improved motility . Clinical trials corroborate these findings by showing symptom relief in functional dyspepsia (FD) patients, particularly in postprandial distress syndrome (PDS) .

Q. What are the standard clinical endpoints used to assess this compound’s efficacy in functional dyspepsia trials?

Trials typically use the Overall Treatment Efficacy (OTE) scale, elimination rates of individual symptoms (e.g., early satiation, postprandial fullness), and quality-of-life metrics. For example, a phase III trial reported a 53.3% responder rate (vs. 34.7% placebo) using OTE and significant elimination of symptoms (15.2% vs. 9.0%) . Subgroup analyses often stratify outcomes by FD subtypes (e.g., epigastric pain syndrome [EPS] vs. PDS) .

Q. How are adverse events (AEs) systematically evaluated in this compound trials?

AEs are assessed via meta-analyses pooling data from randomized controlled trials (RCTs). For instance, a systematic review comparing this compound to placebo found no significant difference in AE rates, supporting its safety profile . Methodologies adhere to PRISMA guidelines, with exclusion of non-comparative studies and case reports to minimize bias .

Advanced Research Questions

Q. How can contradictory efficacy data across this compound trials be reconciled, such as its lack of significance in refractory GERD studies?

Contradictions may arise from population heterogeneity (e.g., GERD vs. FD), endpoint definitions, or dosing regimens. For refractory GERD, a trial with 50 patients found no significant improvement (28.6% vs. 14.3% placebo, p=0.145), likely due to differing pathophysiology . Researchers should conduct subgroup analyses (e.g., reflux esophagitis [RE] vs. non-erosive reflux disease [NERD]) and ensure adequate statistical power during sample size calculation .

Q. What methodologies are employed in physiologically-based pharmacokinetic (PBPK) modeling to predict this compound’s gastric distribution?

PBPK models integrate blood and stomach concentration data from preclinical studies, distinguishing rapid (vascular) and slow (extravascular) equilibrium compartments. In rats, gastric this compound concentrations plateaued within 2 hours post-IV administration, aligning with AChE inhibition kinetics (IC50=1.79 μM) . These models inform human dosing by simulating stomach-specific drug exposure and linking it to PD outcomes .

Q. How should researchers design phase III trials to compare extended-release (ER) and immediate-release (IR) this compound formulations?

A double-blind, active-controlled trial design with 1:1 randomization (e.g., ER 300 mg vs. IR 100 mg TID) ensures equivalence testing. Outcomes should include gastric emptying rates (via scintigraphy) and symptom diaries. The CONSORT framework is critical for reporting, with stratification by FD severity and adherence to pre-specified endpoints .

Q. What analytical validation parameters are critical for stability-indicating HPLC methods in this compound research?

Key parameters include linearity (10–60 µg/mL), accuracy (99.45–99.75% recovery), precision (<2% RSD), and robustness under stress conditions (acid/base hydrolysis, oxidation). A validated RP-HPLC method using a C-8 column and acetonitrile/0.1% triethylamine mobile phase demonstrated specificity for this compound degradation products .

Q. Methodological Guidance

Q. How can PICOT frameworks improve the formulation of research questions for this compound studies?

PICOT (Population, Intervention, Comparison, Outcome, Time) ensures clarity and feasibility. For example:

- Population: FD patients with PDS.

- Intervention: this compound 100 mg TID.

- Comparison: Placebo.

- Outcome: OTE responder rate at 4 weeks. This structure aids in defining inclusion criteria, endpoints, and statistical hypotheses .

Q. What strategies optimize systematic reviews when synthesizing this compound trial data?

Use PRISMA guidelines for study selection, risk-of-bias assessment (e.g., Cochrane tool), and meta-regression to address heterogeneity. Exclude non-randomized studies and ensure outcome standardization (e.g., uniform definitions of EPS/PDS) .

Q. How can preclinical bladder contraction studies inform this compound’s off-target effects?

Rat bladder models revealed this compound’s pre-junctional enhancement of nerve-evoked contractions at 2 μM, suggesting potential applications in underactive bladder. Researchers should validate these findings in human tissue models and assess receptor specificity (e.g., TTX sensitivity) .

Properties

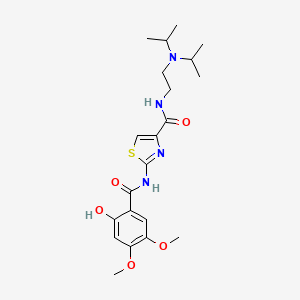

IUPAC Name |

N-[2-[di(propan-2-yl)amino]ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N4O5S/c1-12(2)25(13(3)4)8-7-22-20(28)15-11-31-21(23-15)24-19(27)14-9-17(29-5)18(30-6)10-16(14)26/h9-13,26H,7-8H2,1-6H3,(H,22,28)(H,23,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWHZNAUBXFZMCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2O)OC)OC)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870163 | |

| Record name | Acotiamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185106-16-5 | |

| Record name | Acotiamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=185106-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acotiamide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185106165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acotiamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12482 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acotiamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACOTIAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D42OWK5383 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.